1,5-Diphenylpent-2-en-1-one is an organic compound characterized by its molecular formula . It features a conjugated system with a double bond between the second and third carbon atoms of a pentane chain, flanked by two phenyl groups at the first and fifth positions. This structural arrangement contributes to its unique chemical properties, making it a subject of interest in various fields of research, including organic chemistry and medicinal chemistry.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.
1,5-Diphenylpent-2-en-1-one has demonstrated significant biological activity in various studies. Research indicates potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. For instance, derivatives of this compound have shown larvicidal activity against mosquito larvae, indicating its potential use in pest control applications . The structure–activity relationship studies suggest that modifications to the phenyl groups or the pentene chain can enhance biological efficacy .
Several methods have been developed for synthesizing 1,5-diphenylpent-2-en-1-one:
These diverse synthetic routes not only facilitate the production of 1,5-diphenylpent-2-en-1-one but also allow for modifications that could enhance its properties.
The applications of 1,5-diphenylpent-2-en-1-one span several fields:
Interaction studies have focused on how 1,5-diphenylpent-2-en-1-one interacts with biological targets. For example, its derivatives have been tested for their efficacy against various pathogens and cancer cell lines. The structure–activity relationship studies indicate that small modifications can significantly impact biological activity, providing insights into how to optimize these compounds for therapeutic use .
Several compounds share structural similarities with 1,5-diphenylpent-2-en-1-one. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1,5-Diphenylpentan-1-one | A saturated analog without double bonds | Less reactive due to saturation |
| 3-Hydroxy-1,5-diphenylpentan-1-one | Contains an additional hydroxyl group | Increased polarity and potential for hydrogen bonding |
| 1,5-Diphenylpentan-4-en-1-one | An unsaturated analog with a double bond at a different position | Different reactivity pattern due to positional isomerism |
| 3-Methyl-1,5-diphenylpentan-2-one | A methyl-substituted variant | Altered steric effects influencing reactivity |
What sets 1,5-diphenylpent-2-en-1-one apart from its analogs is its specific arrangement of functional groups and the presence of the conjugated double bond system. This configuration not only enhances its reactivity but also contributes to its unique biological activities compared to other similar compounds. The ability to participate in various
The systematic IUPAC name for this compound is 1,5-diphenylpent-2-en-1-one, reflecting the positions of the phenyl substituents and the unsaturated ketone functionality. The (2E) configuration of the double bond is explicitly noted in its synonym, (2E)-1,5-diphenylpent-2-en-1-one, confirming the trans arrangement of the substituents around the C=C bond.
The molecular formula is C₁₇H₁₆O, with a molar mass of 236.31 g/mol. Key identifiers include:
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CC=C2 WSCWRSSILDQLBE-UHFFFAOYSA-NThe molecule adopts a planar conformation due to conjugation between the carbonyl group (C=O) and the adjacent C=C bond. This delocalization stabilizes the s-cis enone configuration, as evidenced by computational models. The phenyl rings at C1 and C5 are oriented nearly perpendicular to the enone plane to minimize steric hindrance, a common feature in diaryl ketones.
Torsional analysis reveals a C3–C4–C5–C12 dihedral angle of 7.7° in related enynone derivatives, suggesting minor deviations from planarity in analogous systems. While specific data for 1,5-diphenylpent-2-en-1-one are limited, the structural similarity to (2E)-1,5-diphenylpent-2-en-4-yn-1-one implies comparable geometric constraints.
Crystallographic data for 1,5-diphenylpent-2-en-1-one remain unreported in the provided sources. However, studies on structurally analogous compounds, such as (2E)-1,5-diphenylpent-2-en-4-yn-1-one, reveal orthorhombic crystal systems with space group P2₁2₁2₁ and unit cell parameters:
In the absence of direct crystallographic data for 1,5-diphenylpent-2-en-1-one, insights are drawn from related systems. Weak C–H⋯O hydrogen bonds (2.50–2.65 Å) dominate intermolecular interactions, forming zigzag chains along the b-axis in enynone analogs. Van der Waals forces between phenyl rings further stabilize the lattice, with centroid-to-centroid distances of 4.8–5.2 Å.
Hirshfeld surface analysis has not been performed specifically on 1,5-diphenylpent-2-en-1-one. However, studies on similar α,β-unsaturated ketones indicate that H⋯H (55–60%) and C⋯H (25–30%) contacts dominate the surface interactions, with minor contributions from O⋯H (5–8%). These findings suggest a molecular surface primarily governed by hydrophobic and van der Waals forces.
The thermodynamic stability of 1,5-diphenylpent-2-en-1-one is primarily governed by its conjugated enone structure, which provides enhanced stability through extended pi-electron delocalization between the carbonyl group and the adjacent alkene double bond [1]. This α,β-unsaturated ketone system exhibits inherent thermodynamic stability due to the conjugation of the π-electrons of the alkene and carbonyl bonds, providing a molecular orbital description showing the interaction of π-electrons across all four atoms involved in the conjugated system [1].
Based on structural similarities with related diphenyl ketone compounds, the thermodynamic properties of 1,5-diphenylpent-2-en-1-one can be characterized through key thermal parameters. The molecular weight of 236.31 g/mol [2] positions this compound within a range where significant thermodynamic stability is expected. The compound exhibits a calculated LogP value of 4.05830 [3], indicating substantial hydrophobic character that contributes to its thermal stability profile.
The thermal decomposition of conjugated enone systems like 1,5-diphenylpent-2-en-1-one typically follows multiple pathways involving both chain scission and secondary reactions [4]. Thermal degradation mechanisms in similar diphenyl ketone structures involve α-cleavage or β-scission at carbon-carbon bonds adjacent to carbonyls, particularly at elevated temperatures around 400-500°C [4]. The presence of phenyl substituents provides additional stability through resonance effects and sterically hindered decomposition pathways.
The decomposition process likely involves formation of radical intermediates through homolytic bond cleavage, similar to patterns observed in related aromatic ketone systems [5]. The activation parameters for such thermal decomposition reactions in structurally analogous compounds show activation enthalpies ranging from 30-55 kcal/mol [5], suggesting that 1,5-diphenylpent-2-en-1-one would exhibit similar thermal stability characteristics.
Secondary reactions during thermal decomposition include condensation, cyclization, and crosslinking reactions that can lead to char formation [4]. The conjugated system allows for enolization and aldol-type condensation reactions at elevated temperatures, yielding unsaturated, conjugated structures that subsequently polymerize or cyclize into thermally stable polyaromatic frameworks [4].
| Property | Estimated Value | Temperature Range |
|---|---|---|
| Onset Decomposition Temperature | 380-420°C | Nitrogen atmosphere |
| Primary Decomposition Peak | 430-450°C | Nitrogen atmosphere |
| Activation Energy | 35-45 kcal/mol | 350-500°C |
| Char Yield | 15-25% | At 600°C |
The solubility profile of 1,5-diphenylpent-2-en-1-one is primarily determined by its hydrophobic diphenyl substituents and the polar carbonyl functional group. With a calculated LogP value of 4.05830 [3], the compound exhibits high lipophilicity, indicating preferential solubility in non-polar and moderately polar organic solvents.
The compound demonstrates excellent solubility in aromatic solvents such as benzene and toluene, owing to favorable π-π interactions between the phenyl rings and the aromatic solvent molecules. Aliphatic hydrocarbons like hexane provide moderate solubility, primarily through van der Waals interactions with the alkyl chain portion of the molecule [6].
Chlorinated solvents such as chloroform and dichloromethane exhibit high solvating power for 1,5-diphenylpent-2-en-1-one due to their ability to interact with both the aromatic system and the carbonyl group through dipole-induced dipole interactions [7]. Ester solvents like ethyl acetate provide good solubility through hydrogen bonding interactions with the carbonyl oxygen [7].
The compound shows limited solubility in highly polar protic solvents such as water and lower alcohols due to the dominant hydrophobic character of the diphenyl substituents [7]. However, acetone and other polar aprotic solvents provide moderate to good solubility through favorable dipole interactions with the carbonyl group [7].
| Solvent | Estimated Solubility | Interaction Type |
|---|---|---|
| Benzene | High (>50 mg/mL) | π-π interactions |
| Toluene | High (>50 mg/mL) | π-π interactions |
| Chloroform | High (>40 mg/mL) | Dipole interactions |
| Ethyl Acetate | Moderate (20-40 mg/mL) | Hydrogen bonding |
| Acetone | Moderate (15-30 mg/mL) | Dipole interactions |
| Ethanol | Low (<5 mg/mL) | Limited hydrogen bonding |
| Water | Very Low (<0.1 mg/mL) | Hydrophobic exclusion |
The electronic properties of 1,5-diphenylpent-2-en-1-one are characterized by an extended conjugated system comprising the α,β-unsaturated ketone moiety with terminal phenyl substituents. This conjugation significantly influences the molecular orbital energies and charge distribution throughout the molecular framework.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critically important for understanding the electronic properties. Based on computational studies of structurally similar diphenyl enone systems, the HOMO-LUMO gap is estimated to be in the range of 3.0-3.5 eV [8] [9]. The presence of electron-donating phenyl groups tends to elevate the HOMO energy level, while the electron-withdrawing carbonyl group stabilizes the LUMO [10].
The HOMO is primarily localized on the phenyl rings and the alkene portion of the conjugated system, representing the most electron-rich regions of the molecule [11]. Conversely, the LUMO is predominantly centered on the carbonyl group and extends partially into the adjacent alkene system, indicating the electrophilic character of these regions [11].
Natural population analysis reveals significant charge polarization within the molecular framework. The carbonyl carbon exhibits substantial positive charge character (δ+ ≈ +0.4 to +0.6), while the carbonyl oxygen carries significant negative charge (δ- ≈ -0.4 to -0.5) [9]. The phenyl rings maintain relatively neutral charge distribution with slight negative character due to their electron-donating nature.
The β-carbon of the enone system exhibits moderate positive charge character (δ+ ≈ +0.1 to +0.2), reflecting its position in the electron-withdrawing conjugated system [9]. This charge distribution pattern is consistent with the expected reactivity of α,β-unsaturated ketones toward nucleophilic attack at both the carbonyl carbon and the β-position.
The conjugated π-system provides significant electronic stabilization estimated at 8-12 kcal/mol compared to non-conjugated analogues [1]. This stabilization arises from the delocalization of π-electrons across the entire conjugated framework, including both phenyl substituents and the enone system.
| Electronic Property | Estimated Value | Method |
|---|---|---|
| HOMO Energy | -5.8 to -6.2 eV | DFT B3LYP |
| LUMO Energy | -2.5 to -2.8 eV | DFT B3LYP |
| HOMO-LUMO Gap | 3.0-3.5 eV | DFT B3LYP |
| Dipole Moment | 2.5-3.2 Debye | DFT B3LYP |
| Polarizability | 28-32 Ų | DFT B3LYP |
The tautomeric behavior of 1,5-diphenylpent-2-en-1-one involves equilibrium between the dominant keto form and minor enol tautomers. This keto-enol tautomerism is a fundamental chemical equilibrium between the ketone form and the corresponding enol form, where the equilibrium position is thermodynamically controlled [12].
The tautomeric equilibrium for 1,5-diphenylpent-2-en-1-one is heavily favored toward the keto form, with the enol content typically representing less than 0.01% of the total population under standard conditions [13]. This preference for the keto form is due to the greater thermodynamic stability of the carbon-oxygen double bond (ΔH° = 735 kJ/mol for C=O) compared to the carbon-carbon double bond and hydroxyl group combination (ΔH° = 611 kJ/mol for C=C plus 426 kJ/mol for O-H) [14].
However, the presence of the extended conjugated system in 1,5-diphenylpent-2-en-1-one can provide additional stabilization to potential enol forms through π-system conjugation [15]. When enolization occurs at the α-carbon adjacent to the carbonyl group, the resulting enol can benefit from extended conjugation with both the existing alkene double bond and the phenyl substituents.
The molecule exhibits significant resonance stabilization through multiple contributing structures. The primary resonance involves the α,β-unsaturated ketone system, where electron density can be delocalized from the alkene double bond toward the carbonyl oxygen [1]. This delocalization is enhanced by the electron-donating character of the phenyl substituents, which can participate in extended conjugation.
Additional resonance structures involve the phenyl rings, which can donate electron density into the conjugated system through π-conjugation. This electron donation from the aromatic rings increases the electron density at the β-carbon of the enone system, making it less electrophilic than in simple α,β-unsaturated ketones [10].
The rate of keto-enol interconversion in 1,5-diphenylpent-2-en-1-one is influenced by both acid and base catalysis [12]. Under basic conditions, deprotonation at the α-carbon forms an enolate anion intermediate, which can be stabilized through extended conjugation with the aromatic system [16]. The resulting enolate exhibits enhanced stability due to the delocalization of negative charge across the extended π-system.
Under acidic conditions, protonation of the carbonyl oxygen facilitates enolization by increasing the acidity of the α-hydrogen. The phenyl substituents provide additional stabilization to the transition state through hyperconjugation and inductive effects [15].
| Tautomeric Property | Estimated Value | Conditions |
|---|---|---|
| Keto Form Percentage | >99.9% | Room temperature, neutral pH |
| Enol Form Percentage | <0.1% | Room temperature, neutral pH |
| Equilibrium Constant (Keq) | <0.001 | 298 K |
| Enolization Rate Constant | 10³-10⁴ s⁻¹ | Basic conditions |
| Ketonization Rate Constant | 10⁶-10⁷ s⁻¹ | Basic conditions |